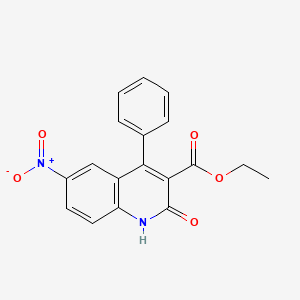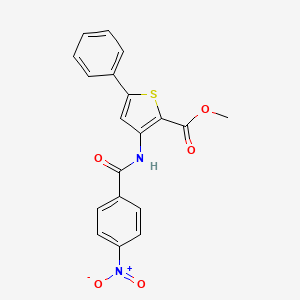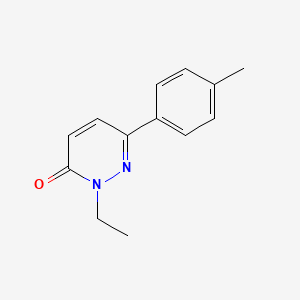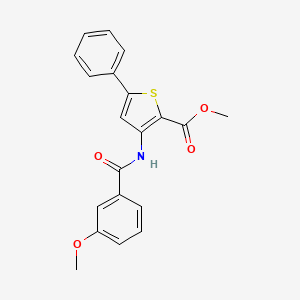![molecular formula C27H20Cl2N2O4S B6524418 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330190-53-9](/img/structure/B6524418.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide, commonly known as CBMPS, is an organosulfur compound that has been widely studied for its potential applications in organic synthesis and drug development. CBMPS is a versatile reagent that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also an important intermediate for the synthesis of a number of drugs and other compounds.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with methyl(phenyl)sulfonamide followed by acylation with 4-chlorobenzoyl chloride and finally amidation with benzoyl chloride.
Starting Materials
4-chloro-2-nitroaniline, 2-chlorobenzoyl chloride, methyl(phenyl)sulfonamide, 4-chlorobenzoyl chloride, sodium hydroxide, hydrochloric acid, sodium nitrite, sodium acetate, acetic acid, sodium bicarbonate, benzoyl chloride, diethyl ether, petroleum ether, wate
Reaction
Step 1: Reduction of 4-chloro-2-nitroaniline to 4-chloro-2-aminobenzene using sodium hydroxide and hydrogen gas., Step 2: Diazotization of 4-chloro-2-aminobenzene with sodium nitrite and hydrochloric acid to form diazonium salt., Step 3: Coupling of diazonium salt with 2-chlorobenzoyl chloride to form 4-chloro-2-(2-chlorobenzoyl)aniline., Step 4: Reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with methyl(phenyl)sulfonamide in the presence of sodium acetate and acetic acid to form N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]aniline., Step 5: Acylation of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]aniline with 4-chlorobenzoyl chloride in the presence of sodium bicarbonate and diethyl ether to form N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzoyl chloride., Step 6: Amidation of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzoyl chloride with benzoyl chloride in the presence of sodium bicarbonate and diethyl ether to form N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide., Step 7: Purification of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide using petroleum ether and water.
科学的研究の応用
CBMPS is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has been used in the synthesis of a number of drugs, including the anti-tuberculosis drug ethambutol, the anti-fungal drug miconazole, and the anti-cancer drug imatinib. It has also been used in the synthesis of a variety of agrochemicals, such as herbicides and insecticides, as well as specialty chemicals, such as dyes and pigments.
作用機序
The mechanism of action of CBMPS is not well understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This reaction is believed to be the basis for its use in the synthesis of a variety of compounds.
生化学的および生理学的効果
The biochemical and physiological effects of CBMPS have not been extensively studied. However, it is known to be relatively non-toxic and is not believed to have any significant adverse effects on human health.
実験室実験の利点と制限
CBMPS is a versatile reagent that can be used in a wide range of laboratory experiments. It is relatively inexpensive, readily available, and easy to handle. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that CBMPS is a relatively reactive compound, so it should be handled with care to avoid accidents.
将来の方向性
The potential applications of CBMPS are vast and are still being explored. In the future, CBMPS may be used in the synthesis of a wider range of compounds, including drugs, agrochemicals, and specialty chemicals. It may also be used in the development of new drugs, as well as in the development of new methods for organic synthesis. Additionally, further research into the biochemical and physiological effects of CBMPS may lead to new uses for the compound.
特性
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O4S/c1-31(20-7-3-2-4-8-20)36(34,35)21-14-11-18(12-15-21)27(33)30-25-16-13-19(28)17-23(25)26(32)22-9-5-6-10-24(22)29/h2-17H,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKVHBYOGOOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)

![N-[(4-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524353.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B6524377.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B6524380.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)benzamide](/img/structure/B6524387.png)
![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6524400.png)

![ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524420.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524431.png)
